

Spectroscopic and Synthetic Profile of 4-Bromonaphthalene-1-sulfonamide: A Technical Overview

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Compound of Interest

Compound Name: 4-Bromonaphthalene-1-sulfonamide

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This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic considerations for **4-Bromonaphthalene-1-sulfonamide**. Due to the limited publicly available experimental spectra for this specific compound, this document presents a combination of known physical properties, data from the closely related precursor 4-bromo-1-naphthylamine, and expected spectral characteristics based on analogous structures. This information serves as a valuable resource for the synthesis, characterization, and application of **4-Bromonaphthalene-1-sulfonamide** in research and development.

Physicochemical Properties

4-Bromonaphthalene-1-sulfonamide is a solid with a molecular weight of 286.15 g/mol and a chemical formula of $C_{10}H_8BrNO_2S$.^{[1][2]} It is classified as a sulfonamide, a functional group of significant interest in medicinal chemistry.^{[3][4]}

Property	Value	Reference
IUPAC Name	4-bromonaphthalene-1-sulfonamide	[1][5]
CAS Number	90766-48-6	[1][5]
Molecular Formula	C ₁₀ H ₈ BrNO ₂ S	[5]
Molecular Weight	286.15 g/mol	[1][2]
Physical Form	Solid	[1]
Purity	Typically ~95%	[5]

Spectroscopic Data Analysis

While specific experimental spectra for **4-Bromonaphthalene-1-sulfonamide** are not readily available in public databases, the following sections provide predicted data based on the analysis of related compounds, including 4-bromo-1-naphthylamine, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region, characteristic of a substituted naphthalene ring system. The protons on the naphthalene core will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, unless there is accidental overlap. The carbon atom attached to the bromine will be influenced by the halogen's electronegativity and isotopic abundance. The carbon atom bonded to the sulfonamide group will also show a characteristic chemical shift.

Reference Data: ¹H and ¹³C NMR of 4-Bromo-1-naphthylamine

As a potential precursor, the spectral data of 4-bromo-1-naphthylamine offers insight into the naphthalene portion of the target molecule.[6][7]

Data Type	Description
^1H NMR	Signals corresponding to the aromatic protons of the brominated naphthalene ring and the amine protons.
^{13}C NMR	Signals for the ten carbon atoms of the naphthalene ring system.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromonaphthalene-1-sulfonamide** is predicted to exhibit characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm^{-1})	Description
N-H Stretch (Sulfonamide)	3300-3200	Two bands, characteristic of a primary sulfonamide.
Aromatic C-H Stretch	3100-3000	Sharp bands from the naphthalene ring.
S=O Asymmetric Stretch	1350-1300	Strong absorption.
S=O Symmetric Stretch	1160-1140	Strong absorption.
C=C Aromatic Stretch	1600-1450	Multiple bands from the naphthalene ring.
C-Br Stretch	600-500	In the fingerprint region.
N-S Stretch	935-875	Medium intensity band.[8]
SO ₂ Scissoring	600-520	[8]

Mass Spectrometry (MS)

The mass spectrum of **4-Bromonaphthalene-1-sulfonamide** will be characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.

Feature	Expected m/z	Description
Molecular Ion [M] ⁺	285/287	A pair of peaks of nearly equal intensity due to the ⁷⁹ Br and ⁸¹ Br isotopes.
Molecular Ion [M+H] ⁺	286/288	Observed in soft ionization techniques like ESI.
Fragmentation	Various	Loss of SO ₂ (m/z 64), NH ₂ (m/z 16), and cleavage of the naphthalene ring.

Reference Data: Mass Spectrometry of 4-Bromo-1-naphthylamine

The mass spectrum of 4-bromo-1-naphthylamine shows a top peak at m/z 115, with other significant peaks at m/z 221 and 223, corresponding to the molecular ion with the two bromine isotopes.[9]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **4-Bromonaphthalene-1-sulfonamide**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:

- Use the same sample and spectrometer.
- Acquire a proton-decoupled ^{13}C spectrum.
- Typical parameters: 1024-4096 scans, a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy

- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Ensure good contact between the sample and the crystal using the pressure arm.
- Acquisition:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Record the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

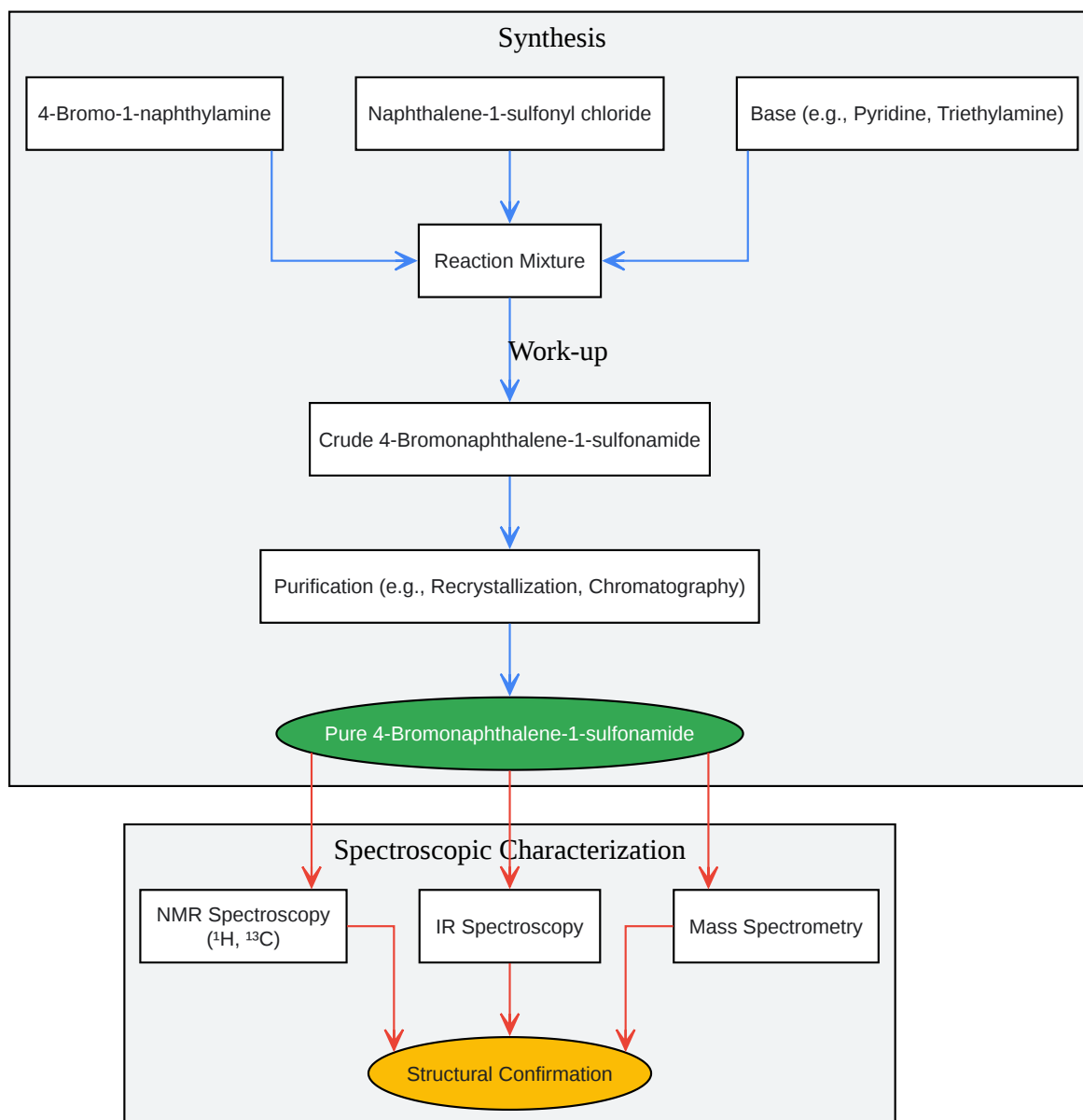
Mass Spectrometry (High-Resolution - ESI-TOF)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$.

- Acquisition:
 - Acquire the mass spectrum in positive or negative ion mode.
 - Set the mass range to scan from m/z 50 to 500.
 - Use a suitable lock mass for internal calibration to ensure high mass accuracy.
- Data Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern. Use the high-resolution data to confirm the elemental composition.

Synthesis and Characterization Workflow

The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.^{[3][4]} The proposed synthetic route to **4-Bromonaphthalene-1-sulfonamide** would likely start from 4-bromo-1-naphthylamine.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-Bromonaphthalene-1-sulfonamide**.

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